trans-9,10-Epoxystearic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

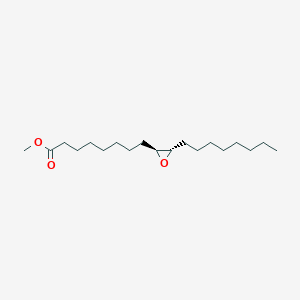

trans-9,10-Epoxystearic acid methyl ester is a chemical compound with the molecular formula C19H36O3. It is a type of epoxy fatty acid methyl ester, characterized by the presence of an oxirane ring (epoxide) and a long alkyl chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-Epoxystearic acid methyl ester typically involves the epoxidation of unsaturated fatty acid methyl esters. The process begins with the reaction of unsaturated fatty acids with methanol to form fatty acid methyl esters. These esters are then subjected to epoxidation using peracids such as peracetic acid or performic acid in the presence of a catalyst. The reaction conditions usually involve moderate temperatures and controlled reaction times to ensure the formation of the desired epoxide.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yields and purity of the final product. The process is optimized to minimize by-products and maximize the efficiency of the epoxidation reaction.

Analyse Chemischer Reaktionen

Types of Reactions: trans-9,10-Epoxystearic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols.

Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products:

Diols: Formed from the oxidation of the oxirane ring.

Alcohols: Resulting from the reduction of the oxirane ring.

Substituted Products: Depending on the nucleophile used, various substituted products can be formed.

Wissenschaftliche Forschungsanwendungen

trans-9,10-Epoxystearic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized as a plasticizer, stabilizer, and additive in various industrial applications.

Wirkmechanismus

The mechanism of action of trans-9,10-Epoxystearic acid methyl ester involves the interaction of the oxirane ring with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can lead to the modulation of biological pathways and the alteration of cellular functions.

Vergleich Mit ähnlichen Verbindungen

- 2-Oxiraneoctanoic acid,3-octyl-, methyl ester

- Epoxy fatty acid methyl ester

- Methyl (±)-trans-9,10-Epoxyoctadecanoate

Uniqueness: trans-9,10-Epoxystearic acid methyl ester is unique due to its specific structural features, including the position of the oxirane ring and the length of the alkyl chain

Biologische Aktivität

Trans-9,10-Epoxystearic acid methyl ester (trans-9,10-ESAME) is a derivative of stearic acid with significant biological activity due to its unique epoxy structure. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. Understanding its biological activity is crucial for harnessing its properties effectively.

Chemical Structure and Properties

Trans-9,10-ESAME is characterized by the presence of an epoxy group at the 9 and 10 positions of the stearic acid chain. Its molecular formula is C19H36O3 with a molecular weight of approximately 310.478 g/mol. The structural features contribute to its reactivity and interactions with biological systems.

Antioxidant Properties

Recent studies have indicated that trans-9,10-ESAME exhibits antioxidant activity , which is essential for protecting cells from oxidative stress. The compound has been shown to modulate various signaling pathways associated with oxidative damage. For instance, it influences the MAPK/NF-κB pathway, which plays a critical role in cellular responses to stress and inflammation .

Anti-inflammatory Effects

Trans-9,10-ESAME has demonstrated anti-inflammatory properties in several experimental models. It modulates the NLRP3 inflammasome pathway, reducing the production of pro-inflammatory cytokines. In vivo studies using LPS-induced inflammation models have shown that trans-9,10-ESAME significantly decreases markers of inflammation .

Hepatoprotective Activity

Research has highlighted the hepatoprotective effects of trans-9,10-ESAME in animal models with acetaminophen-induced liver damage. The compound contributes to the restoration of liver function by reducing serum levels of liver enzymes such as AST and ALT, indicating its potential in liver health management .

Synthesis and Derivatives

The synthesis of trans-9,10-ESAME typically involves the epoxidation of methyl stearate using peroxybenzoic acid or similar reagents . This process can yield various functional derivatives that enhance its biological activity. For example, derivatives obtained through ring-opening reactions have shown improved surface-active properties .

Case Study 1: Antioxidant and Anti-inflammatory Assessment

A study conducted on the effects of trans-9,10-ESAME on oxidative stress revealed that it effectively scavenged free radicals in vitro. The compound was tested against DPPH and ABTS radical assays, demonstrating significant antioxidant capacity .

Case Study 2: Hepatoprotection in Rat Models

In a controlled experiment involving Wistar rats subjected to acetaminophen-induced liver injury, administration of trans-9,10-ESAME resulted in a marked decrease in serum liver enzymes compared to control groups. This suggests its potential as a therapeutic agent for liver protection .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to other fatty acids:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Hepatoprotective Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Oleic Acid | Moderate | High | Moderate |

| Linoleic Acid | Low | Moderate | Low |

Eigenschaften

IUPAC Name |

methyl 8-[(2S,3S)-3-octyloxiran-2-yl]octanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHHLOGFDZBBG-ROUUACIJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.